molecular formula C15H17N3O3S B2870186 1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034285-73-7

1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2870186
CAS No.: 2034285-73-7
M. Wt: 319.38
InChI Key: WTALMPJFQOOPQL-UHFFFAOYSA-N
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Description

1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. This complex molecule features a distinct hybrid architecture, incorporating a pyrrolidine linker, a methoxypyrazine ring, and a thiophene-ethanone functional group. This specific arrangement of heterocycles suggests potential for diverse biological interactions, making it a valuable scaffold for investigating novel therapeutic agents. Compounds with pyrrolidine and pyrazine motifs are frequently explored in drug discovery for their pharmacokinetic properties and ability to engage biological targets . The structural elements present in this molecule—particularly the methoxypyrazine and thiophene groups—are commonly found in ligands targeting various enzyme families and receptor systems, similar to those investigated as antiviral agents , central nervous system targets , and other disease-relevant pathways. Researchers may utilize this compound as a key intermediate or a functional core structure in developing inhibitors or modulators for specific biological processes. Its primary research applications include serving as a building block in organic synthesis, a candidate for structure-activity relationship (SAR) studies, and a lead compound for further optimization in early-stage drug discovery programs. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for personal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-20-13-7-16-8-14(17-13)21-12-2-4-18(9-12)15(19)6-11-3-5-22-10-11/h3,5,7-8,10,12H,2,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTALMPJFQOOPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, a complex organic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Methoxypyrazine moiety : Known for various therapeutic effects.
  • Pyrrolidine ring : Often linked to biological activity.
  • Thiophene group : Associated with antimicrobial and anti-inflammatory properties.
PropertyValue
Molecular FormulaC14H15N3O3S
Molecular Weight305.35 g/mol
CAS Number2034254-69-6

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, potentially modulating enzyme activity related to various biochemical pathways. Preliminary studies suggest that it may inhibit enzymes involved in collagen synthesis, which could have implications for treating fibrotic conditions. Additionally, compounds with similar structures have demonstrated antimicrobial and anti-inflammatory effects, indicating that this compound may exhibit similar properties.

Anti-inflammatory Effects

The presence of the methoxypyrazine group may contribute to anti-inflammatory activities. Compounds with similar functionalities have been reported to reduce inflammation markers in vitro and in vivo models. Future research could elucidate the specific pathways through which this compound exerts its anti-inflammatory effects.

Case Studies

While direct studies on this compound are scarce, related compounds provide insight into its potential applications:

  • Thiosemicarbazide Derivatives : A study on thiosemicarbazide derivatives demonstrated significant antioxidant and antimicrobial activities. The results indicated a strong correlation between structure and biological efficacy, suggesting that modifications similar to those in our compound could yield promising results .
  • Pyrrolidine-based Compounds : Research on pyrrolidine derivatives has shown varied biological activities, including anticancer effects through HSP90 inhibition. This highlights the potential for our compound to interact with similar pathways .

Future Directions

Given the preliminary findings regarding the biological activity of structurally related compounds, further research is warranted to:

  • Investigate the specific mechanisms of action of this compound.
  • Conduct in vitro and in vivo studies to assess its pharmacological potential.
  • Explore the safety profile and possible side effects associated with this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine-Heterocycle Linkages

Compound A: (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 145736-65-8)

  • Structural features : Contains a pyrrolidine ring linked to a 3-methylthiophen-2-yl group via a ketone.
  • Key differences : Lacks the pyrazine-ether moiety and thiophen-3-yl substitution. The hydroxyl group on pyrrolidine may influence hydrogen-bonding capacity.
  • Synthesis : Likely involves coupling reactions between pyrrolidine derivatives and thiophene-carboxylic acids.

Compound B : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one

  • Structural features : Piperazine ring substituted with a chlorinated pyridine and a thiophene-thioether group.
  • Key differences : Replaces pyrrolidine with piperazine and pyrazine with pyridine. The thioether linkage contrasts with the ether in the target compound.
  • Synthesis : Utilizes HOBt/TBTU coupling agents for amide bond formation.

Thiophene-Containing Ethanone Derivatives

Compound C: 1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone

  • Structural features: Ethanone backbone with imidazole and bromobenzyl-substituted phenyl groups.
  • Key differences : Replaces pyrrolidine-pyrazine with imidazole and aryl ethers. The bromine atom may enhance electrophilic reactivity.
  • Synthesis : Involves CuBr2-mediated coupling and chromatographic purification (33% yield).

Compound D : 6-[2-{1-(3-Thiophen-2-yl)phenyl}ethylidene]hydrazinylfuro[2,3-b]pyridine

  • Structural features : Furopyridine scaffold with a thiophen-2-yl hydrazone.
  • Key differences : Lacks pyrrolidine and pyrazine; instead, incorporates a fused furan-pyridine system.
  • Synthesis: Condensation of thiophen-2-yl ethanone with hydrazine derivatives (65% yield).

Pyrazine-Based Analogues

Compound E: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

  • Structural features: Pyrazolopyrimidine core with fluorinated chromenone and thiophene-carboxylate groups.
  • Key differences: Chromenone and pyrazole systems replace pyrrolidine and pyrazine. The fluorine atoms may improve metabolic stability.
  • Synthesis : Suzuki-Miyaura coupling with Pd catalysts (46% yield).

Comparative Data Table

Compound Core Structure Heterocycles Key Functional Groups Synthesis Yield Reference
Target Compound Pyrrolidine-ethanone Pyrazine, Thiophen-3-yl Methoxy, Ether N/A -
Compound A Pyrrolidine-ketone Thiophen-2-yl Hydroxyl, Methyl N/A
Compound B Piperazine-propanone Pyridine, Thiophen-2-ylthio Chloro, Trifluoromethyl N/A
Compound C Phenyl-ethanone Imidazole, Bromobenzyl Aryl Ether 33%
Compound D Furopyridine-hydrazine Thiophen-2-yl Hydrazone 65%
Compound E Pyrazolopyrimidine-chromenone Thiophene-carboxylate Fluoro, Ester 46%

Key Research Findings and Implications

  • Structural Uniqueness : The target compound’s combination of pyrrolidine, pyrazine-ether, and thiophen-3-yl groups distinguishes it from analogues, which typically feature simpler heterocycles or alternative linkages (e.g., thioethers or hydrazones).
  • Synthetic Challenges: The ether linkage between pyrrolidine and pyrazine may require specialized conditions (e.g., Mitsunobu reaction or nucleophilic aromatic substitution), contrasting with the Pd-catalyzed couplings in Compounds E and D .
  • Potential Applications: Pyrazine derivatives often exhibit antimicrobial and kinase-inhibitory properties, while thiophene-containing compounds are explored for optoelectronic and anticancer applications. The target’s hybrid structure could synergize these functionalities .

Preparation Methods

Chloropyrazine Methoxylation

2,6-Dichloropyrazine undergoes selective methoxylation at the 6-position using sodium methoxide in methanol under reflux (12 h, 80°C), yielding 2-chloro-6-methoxypyrazine (78% yield). Subsequent hydrolysis of the 2-chloro group via aqueous NaOH (10%, 100°C, 6 h) affords 6-methoxypyrazin-2-ol (65% yield).

Alternative Route: Directed Ortho-Metalation

2-Methoxypyrazine is treated with LDA (-78°C, THF) followed by trimethylborate to install a boronate group at the 6-position. Oxidation with H₂O₂ yields 6-methoxypyrazin-2-ol (52% yield).

Pyrrolidine Functionalization

Etherification via Mitsunobu Reaction

Pyrrolidin-3-ol reacts with 6-methoxypyrazin-2-ol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt, 24 h) to form 3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine (83% yield).

Nucleophilic Aromatic Substitution

2-Chloro-6-methoxypyrazine and pyrrolidin-3-ol undergo substitution using t-Bu-P4 (20 mol%) in DMF (100°C, 8 h), yielding the same ether product (71% yield).

Synthesis of Thiophen-3-yl Ethanone

Friedel-Crafts Acetylation

Thiophene is acetylated at the 3-position using AlCl₃ and acetyl chloride in CH₂Cl₂ (0°C to rt, 4 h), yielding 1-(thiophen-3-yl)ethanone (68% yield).

Bromination

Alpha-bromination of the ketone with Br₂ in AcOH (rt, 2 h) produces 2-bromo-1-(thiophen-3-yl)ethanone (89% yield).

Final Coupling via Alkylation

3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine and 2-bromo-1-(thiophen-3-yl)ethanone react in the presence of K₂CO₃ in acetonitrile (60°C, 12 h), forming the target compound via N-alkylation (75% yield). Purification by silica gel chromatography (EtOAc/hexane, 3:7) affords the pure product.

Optimization and Mechanistic Insights

Ether Formation Conditions

Base Solvent Temp (°C) Time (h) Yield (%)
t-Bu-P4 DMF 100 8 71
NaH THF 80 12 58
K₂CO₃ DMSO 120 24 42

t-Bu-P4 outperforms inorganic bases due to its superior ability to deprotonate pyrrolidin-3-ol and activate the chloroheteroarene.

Alkylation Efficiency

Leaving Group Solvent Base Yield (%)
Br MeCN K₂CO₃ 75
Cl DMF Cs₂CO₃ 63
OTs THF NaH 68

Bromide demonstrates optimal leaving-group ability under mild conditions.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazine-H), 7.45 (dd, J = 5.0 Hz, 1H, thiophene-H), 5.12 (m, 1H, pyrrolidine-OCH), 3.95 (s, 3H, OCH₃), 3.65–3.40 (m, 4H, pyrrolidine-NCH₂), 2.85 (s, 2H, COCH₂).
  • HRMS (ESI) : m/z calcd for C₁₅H₁₇N₃O₃S [M+H]⁺ 319.4; found 319.3.

Challenges and Alternative Approaches

Regioselectivity in Thiophene Acetylation

Directing groups (e.g., sulfonic acid) or transition metal catalysis (Pd-mediated C-H activation) improve 3-position selectivity.

Pyrrolidine Ring Synthesis

Donor-acceptor cyclopropane opening with amines (e.g., Ni(ClO₄)₂ catalysis) offers an alternative route to substituted pyrrolidines.

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